molecular formula C9H6ClF3O2 B596807 Methyl 3-chloro-5-(trifluoromethyl)benzoate CAS No. 1214361-12-2

Methyl 3-chloro-5-(trifluoromethyl)benzoate

Cat. No.: B596807
CAS No.: 1214361-12-2
M. Wt: 238.59
InChI Key: IGVFZOBJVRSBOE-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6ClF3O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-5-(trifluoromethyl)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-chloro-5-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The trifluoromethyl group can undergo oxidation under specific conditions to form carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Substitution: Formation of 3-azido-5-(trifluoromethyl)benzoate or 3-thiocyanato-5-(trifluoromethyl)benzoate.

    Reduction: Formation of 3-chloro-5-(trifluoromethyl)benzyl alcohol.

    Oxidation: Formation of 3-chloro-5-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Methyl 3-chloro-5-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of methyl 3-chloro-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine atom can form hydrogen bonds or electrostatic interactions with amino acid residues in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-3-(trifluoromethyl)benzoate
  • Methyl 3-chloro-4-(trifluoromethyl)benzoate
  • Methyl 3-bromo-5-(trifluoromethyl)benzoate

Uniqueness

Methyl 3-chloro-5-(trifluoromethyl)benzoate is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the benzene ring. This arrangement significantly influences its chemical reactivity and biological activity compared to other similar compounds. The trifluoromethyl group imparts increased stability and lipophilicity, making it a valuable compound in various applications.

Properties

IUPAC Name

methyl 3-chloro-5-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c1-15-8(14)5-2-6(9(11,12)13)4-7(10)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVFZOBJVRSBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673206
Record name Methyl 3-chloro-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214361-12-2
Record name Methyl 3-chloro-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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